molecular formula C15H17ClN6O2 B2814164 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone CAS No. 1291843-19-0

1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone

Cat. No. B2814164
CAS RN: 1291843-19-0
M. Wt: 348.79
InChI Key: MIWWMOUDUPZEKO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a triazole ring, and a carbonyl group. The presence of these functional groups suggests that the compound could have a variety of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or cycloaddition .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The piperazine ring is a saturated cyclic compound, while the triazole ring is an aromatic heterocycle. The carbonyl group is a polar functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Anticancer Potential

  • Antitumor Activity: Compounds similar to 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone have shown promising antiproliferative effects against breast cancer cells, comparable to cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Antimicrobial Properties

  • Antimicrobial Activities: Various 1,2,4-triazole derivatives, including those with piperazine amide moieties, have demonstrated significant antimicrobial activities against different microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibitory Activities

  • Antiurease and Anti α-Glucosidase Activities: Some 1,2,4-triazole derivatives containing a piperazine nucleus exhibit enzyme inhibitory potentials, validated through molecular docking, indicating their use in enzyme inhibition studies (Mermer et al., 2018).

Antiviral Applications

  • Anti-HIV Activity: Derivatives of 1,2,4-triazoles, structurally related to the compound , have been evaluated for anti-HIV-1 and anti-HIV-2 activity, demonstrating potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Antihypertensive Potential

  • Antihypertensive Agents: Piperazinyl 1H-1,2,4-triazol-3-amines, which bear structural similarity, have been synthesized and screened for antihypertensive and diuretic activity, showing promising results (Meyer et al., 1989).

Future Directions

Future research could explore the biological activities of this compound, as well as potential applications in medicine or other fields. Further studies could also investigate the synthesis and reactivity of this compound .

properties

IUPAC Name

1-[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O2/c1-10(23)21-6-8-22(9-7-21)15(24)13-14(19-20-18-13)17-12-4-2-11(16)3-5-12/h2-5H,6-9H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWWMOUDUPZEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone

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